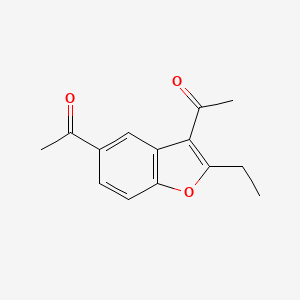

1-(5-Acetyl-2-ethyl-1-benzofuran-3-yl)ethan-1-one

Overview

Description

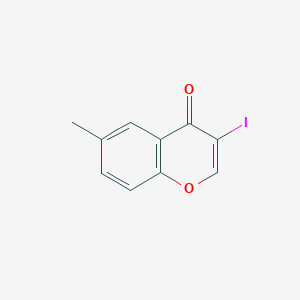

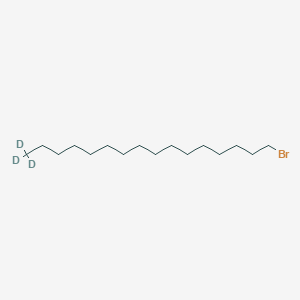

1-(5-Acetyl-2-ethyl-1-benzofuran-3-yl)ethan-1-one is a chemical compound with the molecular formula C14H14O3 . It has a molecular weight of 230.26 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of benzofuran derivatives, which include this compound, has been a subject of interest in the field of organic chemistry . Various methods have been developed for the construction of benzofuran rings, including free radical cyclization cascades and proton quantum tunneling . These methods have been found to be effective in synthesizing a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring attached to an ethanone group . The benzofuran ring is a heterocyclic compound that consists of a fused benzene and furan ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, benzofuran derivatives are known to undergo various chemical reactions . For instance, they can be synthesized from 2-hydroxystilbenes using hypervalent iodine reagents .Scientific Research Applications

Benzofuran Derivatives: Natural Sources and Synthesis

Benzofuran compounds are ubiquitous in nature and exhibit strong biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their potential as natural drug lead compounds has attracted the attention of researchers worldwide. Novel methods for constructing benzofuran rings have been discovered, enabling the synthesis of complex benzofuran derivatives with high yields. These advancements in synthesis methods open up new avenues for the development of benzofuran-based pharmaceuticals (Miao et al., 2019).

Benzofuran Derivatives as Pharmacological Agents

Benzofuran derivatives possess a broad range of biological activities, making them promising candidates for pharmacological agents. They have been developed and utilized as anticancer agents, among other applications. The versatility of benzofuran compounds is highlighted by their inclusion in novel scaffold compounds, which are critical for the development of new therapeutic drugs. The exploration of the relationship between the bioactivities and structures of benzofuran derivatives is crucial for advancing drug discovery and development (Dawood, 2019).

Antimicrobial Applications of Benzofuran Derivatives

Recent research has also emphasized the antimicrobial potential of benzofuran scaffolds. They have been thoroughly investigated for their activity against various bacterial and fungal microorganisms, demonstrating promise as antimicrobial agents. The effectiveness of benzofuran derivatives against specific pathogens, such as S. aureus, indicates their potential for addressing antibiotic resistance and enhancing human health through new therapeutic avenues (Abbas & Dawood, 2022).

Future Directions

Benzofuran compounds, including 1-(5-Acetyl-2-ethyl-1-benzofuran-3-yl)ethan-1-one, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring these potential applications and developing more efficient synthesis methods .

Mechanism of Action

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The specific interactions and resulting changes would depend on the particular targets involved.

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties, which determine how the compound is absorbed into the body, distributed to various tissues, metabolized, and ultimately excreted .

Result of Action

Given the known biological activities of benzofuran derivatives, it is likely that the compound could have a variety of effects at the molecular and cellular levels . These could potentially include inhibiting tumor growth, killing or inhibiting the growth of bacteria, reducing oxidative stress, and inhibiting viral replication.

Action Environment

The action, efficacy, and stability of 1-(5-Acetyl-2-ethyl-1-benzofuran-3-yl)ethan-1-one could be influenced by a variety of environmental factors. These might include the pH and temperature of the environment, the presence of other compounds or substances, and the specific characteristics of the target cells or organisms .

properties

IUPAC Name |

1-(3-acetyl-2-ethyl-1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-4-12-14(9(3)16)11-7-10(8(2)15)5-6-13(11)17-12/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJWIUILEOUXAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C=CC(=C2)C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

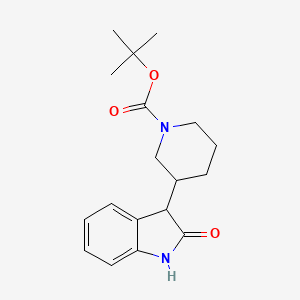

![Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1376984.png)

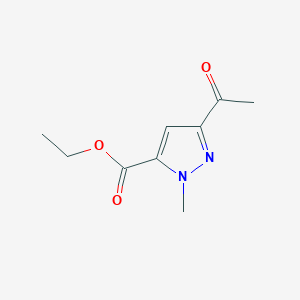

![2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B1376989.png)

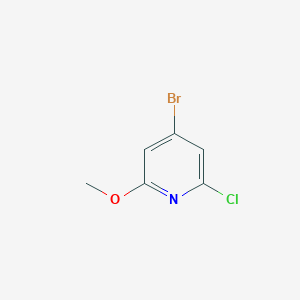

![2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1376992.png)

![tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B1376994.png)